2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound features a bromine atom at the 5-position and a methyl group at the 2-position of the benzoxazole ring, with an acetonitrile group attached at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methylbenzoxazole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced benzoxazole derivatives.
Substitution: Benzoxazole derivatives with different substituents at the 5-position.
Scientific Research Applications
2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions involving benzoxazole derivatives.
Material Science: Benzoxazole derivatives are explored for their use in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or disrupting membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]oxazol-5-ylboronic acid: Another benzoxazole derivative with a boronic acid group at the 5-position.
2,5-Diaryloxazoles: Compounds with aryl groups at the 2- and 5-positions of the oxazole ring.
Uniqueness
2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both a bromine atom and an acetonitrile group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(5-bromo-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
SAXPPILMSHPXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)Br |
Origin of Product |
United States |
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